Plk1/brd4-IN-2

Chemical Probe Polypharmacology Structure-Activity Relationship (SAR)

Plk1/brd4-IN-2 (also known as Compound is a synthetic small molecule that functions as a dual inhibitor of Polo-like kinase 1 (PLK1) and the bromodomain of BRD4 (BRD4-BD1). It is a structural analog derived from the BI-2536 scaffold, designed to achieve a specific balance of inhibitory activities against both validated oncology targets.

Molecular Formula C27H36N6O3
Molecular Weight 492.6 g/mol
Cat. No. B12373594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlk1/brd4-IN-2
Molecular FormulaC27H36N6O3
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)N5CCCCCC5)OC)C
InChIInChI=1S/C27H36N6O3/c1-18-25(34)31(2)22-17-28-27(30-24(22)33(18)20-10-6-7-11-20)29-21-13-12-19(16-23(21)36-3)26(35)32-14-8-4-5-9-15-32/h12-13,16-18,20H,4-11,14-15H2,1-3H3,(H,28,29,30)/t18-/m1/s1
InChIKeyWHCFLSAKSTZDQY-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plk1/brd4-IN-2 (Compound 23): A Dual PLK1/BRD4 Inhibitor with Balanced Biochemical Potency


Plk1/brd4-IN-2 (also known as Compound 23) is a synthetic small molecule that functions as a dual inhibitor of Polo-like kinase 1 (PLK1) and the bromodomain of BRD4 (BRD4-BD1). It is a structural analog derived from the BI-2536 scaffold, designed to achieve a specific balance of inhibitory activities against both validated oncology targets [1]. In biochemical assays, it exhibits nanomolar potency against BRD4-BD1 (IC50 = 28 nM) and PLK1 (IC50 = 40 nM) [1].

Why Plk1/brd4-IN-2 Cannot Be Interchanged with Other PLK1 or BRD4 Inhibitors


Substituting Plk1/brd4-IN-2 with a selective PLK1 inhibitor (e.g., Compound 6) or a selective BRD4 inhibitor (e.g., (+)-JQ1) fails to replicate its unique polypharmacology. Plk1/brd4-IN-2 was engineered to inhibit both targets simultaneously with a specific potency ratio, a profile that drives a distinct G1/G2 cell cycle arrest phenotype, unlike the G1 arrest seen with single BRD4 inhibition [1]. Furthermore, structural modifications that reverse this ratio or shift it to extreme selectivity can drastically alter the therapeutic window and functional outcome, making direct interchange with other in-class compounds scientifically invalid [REFS-1, REFS-2].

Quantitative Evidence for Plk1/brd4-IN-2: Direct Comparisons vs. Key Analogs and Alternatives


Plk1/brd4-IN-2 vs. Parent Scaffold (BI-2536): A Shift in Target Selectivity Profile

Plk1/brd4-IN-2 is a direct analog of the dual inhibitor BI-2536, but with a significant shift in target engagement balance. While BI-2536 exhibits a strong bias towards PLK1 (IC50 = 0.83 nM) over BRD4 (IC50 = 25 nM), Plk1/brd4-IN-2 shows a more balanced, equipotent profile for both targets [REFS-1, REFS-2]. This demonstrates that Plk1/brd4-IN-2 is not a simple substitute but a compound with a deliberately altered polypharmacology.

Chemical Probe Polypharmacology Structure-Activity Relationship (SAR)

Plk1/brd4-IN-2 vs. Highly Selective PLK1 Inhibitor (Compound 6): Functional Differentiation in Target Engagement

In the same structure-guided design study that produced Plk1/brd4-IN-2 (Compound 23), another analog, Compound 6, was identified as the most selective PLK1 inhibitor in the series. This head-to-head comparison within the same assay system clearly delineates the functional consequences of different selectivity profiles. Plk1/brd4-IN-2 maintains potent, dual inhibition, while Compound 6 selectively targets PLK1 with minimal BRD4 activity [1].

Selectivity Profiling Chemical Biology Target Validation

Plk1/brd4-IN-2 vs. Alternative Dual Inhibitor (PLK1/BRD4-IN-3/Compound 21): Impact of Chirality on Potency

Plk1/brd4-IN-2 (Compound 23) and PLK1/BRD4-IN-3 (Compound 21) are enantiomers, differentiated only by their chirality at the methyl position. This direct comparison within the same study demonstrates that the (R)-isomer (Plk1/brd4-IN-2) is significantly more potent against PLK1 than the (S)-isomer (PLK1/BRD4-IN-3), while both maintain strong BRD4 inhibition. This establishes Plk1/brd4-IN-2 as the superior enantiomer for achieving potent dual inhibition [1].

Stereochemistry Medicinal Chemistry Biological Activity

Plk1/brd4-IN-2 vs. Orally Active Dual Inhibitor (PLK1/BRD4-IN-1/WNY0824): Comparison of Cellular Potency Profile

Treatment with Plk1/brd4-IN-2 in MOLM-13 cells induces a G1/G2 cell cycle arrest, a functional signature that confirms the engagement of both PLK1 and BRD4 targets. This is in contrast to a purely G1 arrest observed with selective BRD4 inhibitors [1]. While PLK1/BRD4-IN-1 also demonstrates in vivo efficacy, its cellular potency is linked to a different biochemical profile (PLK1 IC50=22 nM, BRD4 IC50=109 nM) . This cross-study comparison highlights that distinct dual inhibitory profiles can both yield anti-proliferative activity, but the specific signaling node being impacted may differ.

Cell Cycle Arrest Functional Assay Target Engagement

Recommended Application Scenarios for Plk1/brd4-IN-2 Based on Quantitative Differentiation


Investigating the Functional Consequence of Balanced PLK1/BRD4 Dual Inhibition

Utilize Plk1/brd4-IN-2 as a chemical probe to dissect pathways where the signaling contributions of PLK1 and BRD4 are both essential and intertwined. Its equipotent biochemical profile (BRD4 IC50 = 28 nM, PLK1 IC50 = 40 nM) is unique among the BI-2536 analog series, making it the optimal tool for studying polypharmacology without the bias introduced by selective or highly unbalanced inhibitors like Compound 6 or BI-2536 [1].

Positive Control for G1/G2 Cell Cycle Arrest Phenotype in MOLM-13 or Similar AML Models

Employ Plk1/brd4-IN-2 as a definitive positive control to establish a dual PLK1/BRD4 inhibition signature in cell cycle studies. Its induction of a robust G1/G2 arrest, as opposed to the G1 arrest seen with selective BRD4 inhibitors, provides a clear and verifiable functional benchmark for on-target activity in cellular assays [1].

Structure-Activity Relationship (SAR) Studies on the BI-2536 Scaffold

Use Plk1/brd4-IN-2 (Compound 23) as a key reference compound in medicinal chemistry campaigns aimed at optimizing the balance between PLK1 and BRD4 inhibition. Its well-characterized activity, coupled with the available data for its enantiomer PLK1/BRD4-IN-3 (Compound 21) and other analogs, provides a robust data point for understanding how subtle structural modifications impact target engagement [1].

Differentiating Target Engagement from Selective PLK1 or BRD4 Inhibitors

Incorporate Plk1/brd4-IN-2 into a chemical biology panel alongside a highly selective PLK1 inhibitor (e.g., Compound 6, PLK1 IC50=9.9 nM) and a selective BRD4 inhibitor (e.g., (+)-JQ1) to deconvolve target-specific effects in complex biological systems. This approach allows for precise attribution of downstream phenotypic changes to single versus dual target inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plk1/brd4-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.